(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid

Stereoselective synthesis Diastereomeric ratio Hexahydropyrimidine

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid (CAS 1630901-98-2; MFCD22690123) is a chiral, non-aromatic hexahydropyrimidine-4-carboxylic acid with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g·mol⁻¹. This compound belongs to the class of 2-alkyl-6-oxohexahydropyrimidine-4-carboxylic acids, which are accessed via the base-catalysed condensation of the natural amino acid L-asparagine with aliphatic aldehydes.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B15055609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(C)C1NC(CC(=O)N1)C(=O)O
InChIInChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1
InChIKeyJEGURCZKABRGPO-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid – Stereochemically Defined Heterocyclic Building Block for ACE Inhibitor and β-Amino Acid Synthesis


(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid (CAS 1630901-98-2; MFCD22690123) is a chiral, non-aromatic hexahydropyrimidine-4-carboxylic acid with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g·mol⁻¹ . This compound belongs to the class of 2-alkyl-6-oxohexahydropyrimidine-4-carboxylic acids, which are accessed via the base-catalysed condensation of the natural amino acid L-asparagine with aliphatic aldehydes [1]. The (2R,4S) absolute configuration is the thermodynamically favoured diastereomer formed under these conditions and serves as the critical stereochemical entry point for downstream elaboration into (2S,4S)-configured N-acyl derivatives with reported angiotensin-converting enzyme (ACE) inhibitory potential [2].

Why Generic Substitution of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid with Other 2-Alkyl or 2-Aryl Analogs Is Not Chemically or Stereochemically Equivalent


Interchanging this compound with its 2-methyl, 2-ethyl, 2-butyl, 2-isobutyl, 2-tert-butyl, or 2-aryl congeners introduces consequential differences in stereochemical outcome, tautomeric composition, and downstream reactivity that are not interchangeable for stereoselective synthesis workflows [1]. The isopropyl substituent at C-2 occupies a specific steric volume that influences the (2R,4S):(2S,4S) diastereomeric ratio in the condensation equilibrium, the NMR spectroscopic signature used for identity confirmation, and the conformational behaviour of the derived N-acyl products [2]. Furthermore, 2-alkyl derivatives such as this compound exist exclusively in the cyclic pyrimidine form in D₂O solution, whereas 2-aryl analogs additionally populate a linear imine tautomer that can compromise stereochemical integrity and complicate purification [3]. Procurement of the incorrect 2-substituted analog therefore risks introducing a compound with a different diastereomeric profile, altered solution-state behaviour, and untested performance in the acylation–deprotection sequence that generates the pharmacologically relevant (2S,4S)-configured ACE inhibitor scaffold.

Product-Specific Quantitative Evidence Guide for (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid: Comparator-Based Differentiation Data


Diastereomeric Ratio in the L-Asparagine–Isobutyraldehyde Condensation: Isopropyl vs. Isobutyl Substituent

The base-catalysed condensation of L-asparagine with isobutyraldehyde (R = i-Pr, compound 2d) yields the (2R,4S)-configured hexahydropyrimidine as the strongly predominant diastereomer. Within the homologous series of aliphatic aldehyde-derived products (2a–f), the largest fraction of the minor (2S,4S)-isomer reported is 13%, observed for the isovaleric aldehyde derivative (compound 2e, R = i-Bu) [1]. The isopropyl derivative (2d) therefore exhibits a (2R,4S) selectivity of >87% under identical conditions (25 °C, NaOH/MeOH, 10–12 h). The configurational equilibrium position for 2-alkyl derivatives is governed by steric effects, and the branching pattern of the isopropyl group at the α-carbon provides a steric profile distinct from linear (n-butyl) or β-branched (isobutyl) substituents, directly affecting the diastereomeric ratio [2].

Stereoselective synthesis Diastereomeric ratio Hexahydropyrimidine Chiral pool synthesis

¹H NMR Coupling Constants as Diagnostic Stereochemical Probes: (2R,4S)-Isopropyl vs. (2S,4S)-Isopropyl Isomer

The (2R,4S) and (2S,4S) diastereomers of 2-isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid are unambiguously distinguished by their ¹H NMR coupling constants. For the (2R,4S)-configured major isomer, the H-5 and H-4 protons exhibit an AB system with J_AB = 17 Hz and J_AX + J_BX = 16 Hz. In contrast, the (2S,4S)-configured minor isomer displays smaller coupling constants of J_AB = 15 Hz and J_AX + J_BX = 13 Hz [1]. Additionally, the H-5 and H-4 proton signals of the (2R,4S)-isomer are shifted significantly upfield relative to the corresponding signals of the (2S,4S)-isomer. The H-2 proton of the (2R,4S)-isomer resonates in the region 4.2–4.5 ppm, and the ¹³C NMR spectrum displays the sp³-hybridised C-2 signal at 65–70 ppm [2].

NMR spectroscopy Stereochemical assignment Diastereomer differentiation Hexahydropyrimidine

Tautomeric Behaviour: 2-Isopropyl (Aliphatic) vs. 2-Aryl Analogs – Exclusive Cyclic Form vs. Ring-Chain Tautomerism

A fundamental structural differentiation exists between 2-alkyl- and 2-aryl-substituted 6-oxohexahydropyrimidine-4-carboxylic acids in solution. The 2-isopropyl derivative (compound 2d) and all other 2-alkyl congeners (2a–f) exist exclusively as cyclic pyrimidine stereoisomers in D₂O solution, with no detectable linear imine tautomer [1]. In contrast, 2-aryl derivatives (compounds 2g–i, R = phenyl, 4-chlorophenyl, 4-methoxyphenyl) exhibit ring-chain tautomerism, with the linear imine form A co-existing alongside two cyclic pyrimidine stereoisomers. The linear form is characterised by a diagnostic azomethine proton signal at δ 8.25–8.35 ppm and a ¹³C downfield signal at approximately 165 ppm (C=N) [2]. The fraction of the linear form increases significantly in aprotic polar solvents (DMSO-d₆ and DMF-d₇) [3].

Ring-chain tautomerism Solution-state behaviour 2-Alkyl vs. 2-Aryl hexahydropyrimidines Structural integrity

Acylation Stereochemical Outcome: (2R,4S)-Isopropyl as the Required Precursor for (2S,4S)-ACE Inhibitor Scaffolds

Acylation of 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids with 3-(acetylthio)propionyl chloride proceeds with stereochemical inversion to yield optically pure N-acyl derivatives possessing the (2S,4S)-configuration [1]. This transformation has been confirmed across the entire series of compounds (3a–i) by ¹H and ¹³C NMR spectroscopy, with the (2S,4S)-configuration assigned to the major trans-conformer [2]. The 2-isopropyl derivative (compound 2d → 3d → 4d) is specifically exemplified within this three-step sequence: (i) L-asparagine + isobutyraldehyde → (2R,4S)-2d (70–90% yield); (ii) acylation → (2S,4S)-3d; (iii) S-deacetylation with aqueous NH₃ (25 °C, 5–10 h) → (2S,4S)-4d (50–65% yield) [3]. The final compounds 4a–i are structural analogs of the known ACE inhibitor methiapril. The process is covered by Russian patent RU 2455287 C1 [4].

Acylation stereochemistry ACE inhibitor synthesis (2S,4S)-configuration Chiral inversion

Synthetic Yield of the Condensation Step: Isopropyl vs. Aryl Substituent

The condensation of L-asparagine with aliphatic and aromatic aldehydes to form 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acid sodium salts proceeds with yields in the range of 70–90% for all substrates tested (compounds 2a–i), including the isopropyl derivative (2d, R = i-Pr) [1]. The reaction is performed under mild conditions (25 °C, methanol or aqueous methanol, 10–12 h) with NaOH as base. While the yield range is comparable across the series, the isopropyl derivative benefits from the favourable steric and electronic properties of isobutyraldehyde, which is a commodity chemical available at industrial scale. This contrasts with the aromatic aldehyde-derived compounds (2g–i), which require additional purification steps to remove the linear imine tautomer that co-exists in solution [2].

Synthetic efficiency Condensation yield Aldehyde reactivity Process chemistry

Best Research and Industrial Application Scenarios for (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid


Stereoselective Synthesis of (2S,4S)-Configured ACE Inhibitor Lead Compounds

This compound is the direct precursor for the stereoselective synthesis of (2S,4S)-2-isopropyl-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid (compound 4d), a structural analog of the ACE inhibitor methiapril. The three-step sequence—L-asparagine condensation, acylation with 3-(acetylthio)propionyl chloride, and S-deacetylation—delivers the target ACE inhibitor scaffold in 35–59% overall yield with the (2S,4S)-configuration confirmed by ¹H and ¹³C NMR [1]. The use of natural L-asparagine as the sole chiral source avoids the need for asymmetric catalysis or chiral resolution, making this route attractive for medicinal chemistry laboratories synthesising focused ACE inhibitor libraries [2].

Chiral Building Block for β-Amino Acid and Peptide Isostere Synthesis

Derivatives of 6-oxohexahydropyrimidine-4-carboxylic acids, including the 2-isopropyl-substituted compound, are established key intermediates in the synthesis of enantiomerically enriched β-amino acids [1]. The (2R,4S)-configured hexahydropyrimidine ring can be hydrolytically cleaved to liberate the corresponding β-amino acid with retention of the C-4 stereochemistry, providing a route to β²-homologues of proteinogenic amino acids. This application is supported by literature precedent from Juaristi et al. (1996, 1998), who demonstrated the utility of (2R,4S)-hexahydropyrimidine-4-carboxylic acids as precursors to β-amino acids [2]. The isopropyl substituent at C-2 imparts a steric profile that can influence the conformational properties of the derived β-amino acid or peptide isostere.

Asymmetric Cycloaddition and Liposomal Microencapsulation Intermediate

6-Oxohexahydropyrimidine-4-carboxylic acid derivatives are employed as chiral auxiliaries and intermediates in asymmetric cycloaddition reactions and have been utilised in liposomal microencapsulation of biopreparations [1]. The (2R,4S)-2-isopropyl derivative, with its well-defined stereochemistry and single tautomeric form in solution, provides a reliable chiral template for these applications. The absence of the linear imine tautomer (in contrast to 2-aryl analogs) ensures consistent reactivity and avoids competing reaction pathways during cycloaddition or encapsulation processes [2].

Reference Standard for Stereochemical Quality Control in Hexahydropyrimidine-Based Drug Development

The distinctive ¹H NMR coupling constants (J_AB = 17 Hz, J_AX + J_BX = 16 Hz for the (2R,4S)-isomer vs. J_AB = 15 Hz, J_AX + J_BX = 13 Hz for the (2S,4S)-epimer) [1] provide an unambiguous spectroscopic fingerprint for identity and stereochemical purity verification. This compound can serve as a reference standard for analytical method development, batch-to-batch consistency monitoring, and impurity profiling in GMP-oriented synthesis campaigns targeting hexahydropyrimidine-based active pharmaceutical ingredients. Suppliers offering this compound at ≥97% purity (HPLC) with full ¹H and ¹³C NMR characterisation data enable robust quality control workflows [2].

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